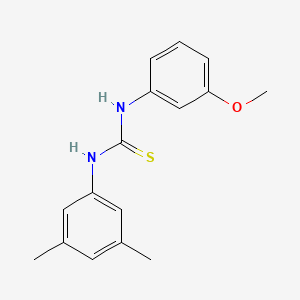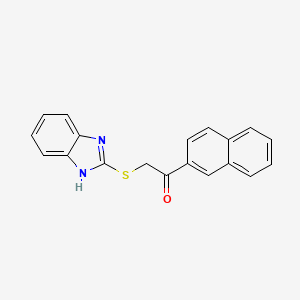
2,6-dimethyl-N-(3-nitrobenzylidene)-1-piperidinamine
Overview
Description
2,6-dimethyl-N-(3-nitrobenzylidene)-1-piperidinamine, also known as DMNP, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMNP belongs to the class of Schiff bases, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 2,6-dimethyl-N-(3-nitrobenzylidene)-1-piperidinamine is not well understood, but it is believed to act by inhibiting the growth of bacterial and fungal cells by interfering with their metabolic pathways. 2,6-dimethyl-N-(3-nitrobenzylidene)-1-piperidinamine has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
2,6-dimethyl-N-(3-nitrobenzylidene)-1-piperidinamine has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that 2,6-dimethyl-N-(3-nitrobenzylidene)-1-piperidinamine can inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. 2,6-dimethyl-N-(3-nitrobenzylidene)-1-piperidinamine has also been shown to induce apoptosis in cancer cells, including human breast cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2,6-dimethyl-N-(3-nitrobenzylidene)-1-piperidinamine is its diverse biological activities, which make it a promising candidate for various applications. 2,6-dimethyl-N-(3-nitrobenzylidene)-1-piperidinamine is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of 2,6-dimethyl-N-(3-nitrobenzylidene)-1-piperidinamine is its potential toxicity, which needs to be carefully evaluated before using it in biological assays.
Future Directions
There are several future directions for 2,6-dimethyl-N-(3-nitrobenzylidene)-1-piperidinamine research. One area of interest is the development of 2,6-dimethyl-N-(3-nitrobenzylidene)-1-piperidinamine-based fluorescent probes for detecting metal ions in biological samples. Another area of research is the investigation of 2,6-dimethyl-N-(3-nitrobenzylidene)-1-piperidinamine as a potential anticancer agent. Furthermore, 2,6-dimethyl-N-(3-nitrobenzylidene)-1-piperidinamine can be used as a ligand in coordination chemistry and as a catalyst in organic synthesis. Therefore, the synthesis and characterization of 2,6-dimethyl-N-(3-nitrobenzylidene)-1-piperidinamine metal complexes and their catalytic activities can be explored. Finally, the toxicity of 2,6-dimethyl-N-(3-nitrobenzylidene)-1-piperidinamine needs to be further evaluated to ensure its safety for use in biological assays.
Conclusion
In conclusion, 2,6-dimethyl-N-(3-nitrobenzylidene)-1-piperidinamine is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. 2,6-dimethyl-N-(3-nitrobenzylidene)-1-piperidinamine exhibits potent antibacterial, antifungal, and antitumor activities and has been investigated for its potential use as a fluorescent probe, a ligand in coordination chemistry, and a catalyst in organic synthesis. The future directions for 2,6-dimethyl-N-(3-nitrobenzylidene)-1-piperidinamine research include the development of 2,6-dimethyl-N-(3-nitrobenzylidene)-1-piperidinamine-based fluorescent probes, the investigation of 2,6-dimethyl-N-(3-nitrobenzylidene)-1-piperidinamine as a potential anticancer agent, and the synthesis and characterization of 2,6-dimethyl-N-(3-nitrobenzylidene)-1-piperidinamine metal complexes.
Synthesis Methods
2,6-dimethyl-N-(3-nitrobenzylidene)-1-piperidinamine can be synthesized using various methods, including the condensation reaction between 2,6-dimethylpiperidine-1-carboxaldehyde and 3-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified using recrystallization or column chromatography.
Scientific Research Applications
2,6-dimethyl-N-(3-nitrobenzylidene)-1-piperidinamine has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 2,6-dimethyl-N-(3-nitrobenzylidene)-1-piperidinamine has been shown to exhibit potent antibacterial, antifungal, and antitumor activities. 2,6-dimethyl-N-(3-nitrobenzylidene)-1-piperidinamine has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological samples. Additionally, 2,6-dimethyl-N-(3-nitrobenzylidene)-1-piperidinamine has been used as a ligand in coordination chemistry and as a catalyst in organic synthesis.
properties
IUPAC Name |
(E)-N-(2,6-dimethylpiperidin-1-yl)-1-(3-nitrophenyl)methanimine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-11-5-3-6-12(2)16(11)15-10-13-7-4-8-14(9-13)17(18)19/h4,7-12H,3,5-6H2,1-2H3/b15-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXGNZRDKIFFIC-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1N=CC2=CC(=CC=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCC(N1/N=C/C2=CC(=CC=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202159 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2,6-dimethyl-N-[(E)-(3-nitrophenyl)methylidene]piperidin-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5741601.png)
![N-4-pyridinyl-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide](/img/structure/B5741606.png)
![N-[4-(aminocarbonyl)phenyl]-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5741612.png)

![1-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]azepane](/img/structure/B5741616.png)

![N,N-diethyl-N'-methyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,2-ethanediamine](/img/structure/B5741628.png)
![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5741632.png)
![4-[2-(1-hydroxy-2-naphthoyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5741635.png)

![5-butyryl-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5741646.png)

![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide](/img/structure/B5741672.png)
